![molecular formula C19H17F3N2O3 B2867193 2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1261005-96-2](/img/structure/B2867193.png)
2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as 2C-T-2, is a synthetic psychedelic drug and a member of the phenethylamine family. It is a derivative of 2,5-dimethoxy-4-methylamphetamine (DOM) and is closely related to 2C-T-7 and 2C-T-21. 2C-T-2 was first synthesized in 1970 by Alexander Shulgin and was described in his book PiHKAL (Phenethylamines i Have Known And Loved). 2C-T-2 is a powerful psychedelic with effects similar to those of DOM and other psychedelics such as LSD and psilocybin.
Aplicaciones Científicas De Investigación
Molecular Engineering and Solar Cell Applications
One area of research involves the molecular engineering of organic sensitizers for solar cell applications. Studies have focused on designing organic sensitizers that comprise donor, electron-conducting, and anchoring groups. These sensitizers, when anchored onto TiO2 films, have shown high incident photon-to-current conversion efficiencies, which is crucial for the development of efficient solar cells. This research underlines the importance of functionalized organic compounds in renewable energy technologies (Sanghoon Kim et al., 2006).
Synthesis and Characterization of Complexes
Another significant application is the synthesis and characterization of gold(III) complexes with various ligands for potential therapeutic uses. These complexes have been evaluated for their cytotoxicity against human tumor cell lines. The synthesis involves complexation with thiolate ligands, indicating the potential of these compounds in medicinal chemistry and oncology research (D. Fan et al., 2003).
Antibacterial Activities
Compounds with similar structural features have been investigated for their antibacterial activities. Research in this area has led to the development of novel derivatives with significant antibacterial properties, highlighting the potential for these compounds in the development of new antimicrobial agents (A. K. El‐Ziaty & S. Shiba, 2007).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for benzonitriles and related compounds, demonstrating the versatility of these compounds in organic synthesis and their potential application in the development of pharmaceutical intermediates (P. Anbarasan et al., 2011).
Photophysical Studies
Photophysical studies of substituted diarylethenes, including compounds with cyano and methoxy groups, have revealed potential applications in materials science, particularly in the development of photoluminescent materials. This research illustrates the utility of these compounds in creating materials with specific optical properties (Anil Kumar Singh & Sriram Kanvah, 2001).
Propiedades
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-26-16-6-7-17(27-2)12(9-16)8-13(11-23)18(25)24-15-5-3-4-14(10-15)19(20,21)22/h3-7,9-10,13H,8H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGNAUQYQQLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)

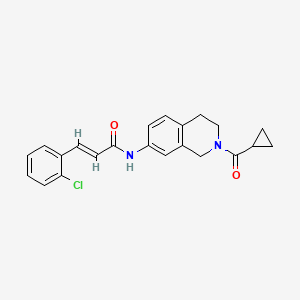
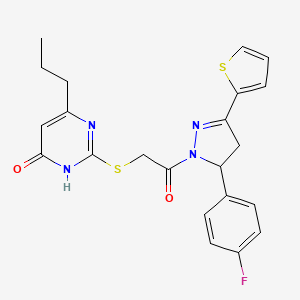
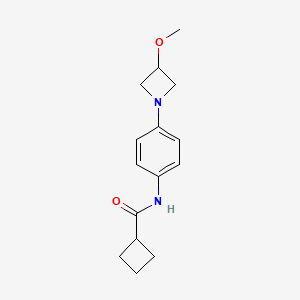
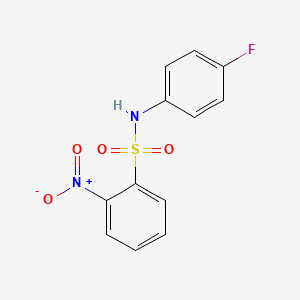
![1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867121.png)
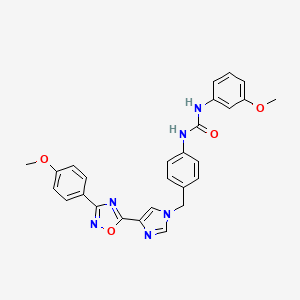
![Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate](/img/structure/B2867124.png)
![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
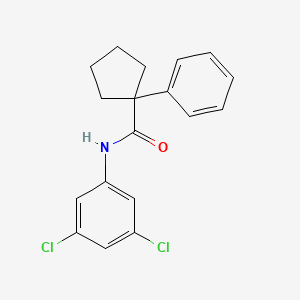

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2867133.png)